molecular formula C₃₃H₃₂D₅NO₃ B1141090 Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate CAS No. 1216447-65-2

Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate

Cat. No.: B1141090
CAS No.: 1216447-65-2
M. Wt: 500.68
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Description

Systematic IUPAC Name Derivation and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry name of this compound follows established conventions for complex organic molecules containing multiple functional groups and isotopic modifications. The nomenclature construction begins with identifying the principal functional group, which in this case is the methyl ester of a substituted propanoic acid derivative. According to IUPAC nomenclature principles, esters are named by first identifying the alkyl group attached to the oxygen atom, followed by the name of the carboxylate portion with the suffix "-ate".

The parent chain analysis reveals a propanoic acid backbone with a methyl substituent at the 2-position and a complex aromatic-alkyne-piperidine substituent system also attached at the 2-position. The systematic name construction follows the hierarchical approach where the longest carbon chain containing the principal functional group serves as the parent structure. In this compound, the propanoate ester constitutes the highest priority functional group, establishing the base name as "methyl propanoate."

The structural elucidation of the complex substituent system requires careful analysis of connectivity patterns. The phenyl group bearing the alkyne substituent represents the primary aromatic system in the nomenclature hierarchy. The but-3-ynyl chain extends from this phenyl ring, creating a terminal alkyne functionality. According to current IUPAC recommendations for alkyne nomenclature, the triple bond receives the lowest possible locant, resulting in the "but-3-ynyl" designation.

The piperidine heterocycle represents a six-membered nitrogen-containing ring system that serves as a crucial structural element in the overall molecular architecture. The piperidine ring carries a substituted benzyl group at the 4-position, specifically the [(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy] moiety. This substituent demonstrates the complexity achievable in modern synthetic chemistry through the combination of isotopic labeling and heterocyclic functionalization.

The stereoselective aspects of the piperidine substitution pattern contribute significantly to the overall molecular properties. The 4-position substitution on the piperidine ring creates a defined spatial arrangement that influences both the conformational preferences and the potential biological activity of the compound. The systematic nomenclature accurately captures these structural relationships through the use of appropriate locants and connectivity descriptors.

Isotopic Labeling Patterns in Deuterated Aromatic Systems

The incorporation of deuterium isotopes in the (2,3,4,5,6-pentadeuteriophenyl) portion of the molecule represents a sophisticated application of isotopic labeling techniques in pharmaceutical chemistry. Deuterium labeling involves the replacement of hydrogen atoms with deuterium isotopes, which possess significantly different physical and chemical properties compared to protium. The systematic nomenclature for isotopically modified compounds follows specific IUPAC guidelines that ensure unambiguous identification of the modified positions.

The pentadeuterophenyl group demonstrates complete deuteration of the aromatic ring system, with all five hydrogen atoms replaced by deuterium isotopes. This labeling pattern is designated using the systematic nomenclature convention (2,3,4,5,6-pentadeuteriophenyl), where the locants specify the exact positions of isotopic substitution. The nomenclature for isotopically substituted compounds requires the placement of isotopic descriptors before the name of the modified portion, enclosed in parentheses with appropriate locants.

Deuterated benzene derivatives exhibit properties that are very similar to their non-deuterated analogues, with subtle but important differences in physical characteristics. The increased atomic weight of deuterium relative to protium results in measurable changes in melting points and kinetic isotope effects. These property modifications make deuterated compounds valuable tools in mechanistic studies and pharmaceutical applications where altered metabolic stability is desired.

The specific isotopic labeling pattern in this compound suggests strategic placement for potential pharmacological advantages. Complete deuteration of the aromatic ring system can significantly impact the metabolic pathways involving cytochrome-mediated oxidation, potentially leading to improved pharmacokinetic profiles. The systematic incorporation of deuterium at all available positions on the phenyl ring maximizes the potential benefits of isotopic modification while maintaining the essential structural features required for biological activity.

The nomenclature conventions for isotopically labeled compounds require careful attention to locant assignment and isotopic descriptor placement. The current IUPAC recommendations specify that isotopic modifications should be clearly indicated in the systematic name through the use of appropriate symbols and positional indicators. This approach ensures that the complete structural information, including isotopic composition, is accurately conveyed through the systematic nomenclature.

Stereoelectronic Effects of Piperidine-Alkyne-Phenyl Propanoate Architecture

The molecular architecture of this compound creates a complex network of stereoelectronic interactions that significantly influence its chemical and biological properties. The piperidine ring adopts specific conformational preferences that are influenced by the nature and position of substituents around the six-membered heterocycle. The 4-position substitution with the benzyl ether moiety creates distinct axial and equatorial orientations that exhibit different electronic properties and steric requirements.

Stereoelectronic effects in substituted piperidines have been extensively studied, revealing significant differences in basicity and conformational stability depending on the spatial arrangement of substituents. The electron-withdrawing or electron-donating properties of substituents vary considerably based on their axial or equatorial orientation relative to the nitrogen atom. These effects result from differences in charge-dipole interactions and through-space electronic communication between the substituent and the nitrogen lone pair.

The alkyne functionality in the but-3-ynyl chain introduces additional stereoelectronic considerations through its linear geometry and electron-withdrawing character. Terminal alkynes exhibit distinct reactivity patterns compared to internal alkynes, and their incorporation into complex molecular frameworks can significantly influence the overall electronic distribution. The positioning of the alkyne group relative to the aromatic and heterocyclic systems creates opportunities for through-conjugation effects that may impact the compound's stability and reactivity.

The phenylpropanoate ester portion of the molecule contributes to the overall stereoelectronic landscape through its aromatic character and ester functionality. The propanoate ester group exhibits characteristic electronic properties that can participate in hydrogen bonding and dipolar interactions. The 2,2-disubstitution pattern on the propanoic acid portion creates a quaternary carbon center that restricts conformational flexibility and influences the spatial arrangement of the entire molecular system.

Structural Component Stereoelectronic Effect Impact on Molecular Properties
Piperidine 4-substituent Axial/equatorial conformational preferences Basicity modulation, steric accessibility
Terminal alkyne Linear geometry, π-electron system Electronic conjugation, reactivity patterns
Deuterated phenyl ring Isotope effects on C-H bonds Metabolic stability, kinetic isotope effects
Propanoate ester Electron-withdrawing carbonyl Hydrogen bonding capacity, dipolar interactions
Quaternary carbon center Conformational restriction Reduced molecular flexibility, defined geometry

The combination of these structural elements creates a sophisticated molecular architecture where multiple stereoelectronic effects operate simultaneously. The piperidine nitrogen can participate in hydrogen bonding and electrostatic interactions, while the aromatic systems provide opportunities for π-π stacking and hydrophobic interactions. The alkyne moiety introduces additional geometric constraints and electronic properties that contribute to the overall three-dimensional structure and reactivity profile.

The deuterium isotope effects within the pentadeuterophenyl group extend beyond simple kinetic considerations to influence the overall electronic environment of the molecule. Deuterium substitution can affect the electron density distribution in aromatic systems through secondary isotope effects, potentially altering the compound's interaction with biological targets. These subtle but important modifications demonstrate the sophisticated level of molecular design achievable through strategic isotopic labeling.

Properties

IUPAC Name

methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO3/c1-5-14-30(28-19-12-13-20-29(28)33(2,3)32(35)36-4)34-23-21-27(22-24-34)37-31(25-15-8-6-9-16-25)26-17-10-7-11-18-26/h1,6-13,15-20,27,30-31H,14,21-24H2,2-4H3/i6D,8D,9D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJUKVZDMDOJPX-ZGCUXIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC#C)N2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)C(CC#C)C4=CC=CC=C4C(C)(C)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an analysis of its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It features a piperidine ring substituted with various functional groups that may contribute to its biological activity. The molecular formula is C27H36D5NC_{27}H_{36}D_5N (where D indicates deuterium), and its molecular weight is approximately 426.67 g/mol.

1. Receptor Interaction

This compound is hypothesized to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known ligands suggests potential agonistic or antagonistic effects on dopamine and serotonin receptors.

2. Inhibition of Enzymatic Activity

The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could act as an inhibitor of monoamine oxidase (MAO), which would elevate levels of neurotransmitters such as serotonin and dopamine in the brain.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant properties. A study demonstrated that derivatives of piperidine showed significant activity in reducing depressive-like behaviors in animal models by modulating serotonergic pathways.

Neuroprotective Properties

This compound may also possess neuroprotective effects. In vitro studies have shown that it can decrease oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Data Tables

Property Value
Molecular FormulaC27H36D5N
Molecular Weight426.67 g/mol
SolubilitySoluble in DMSO
LogP4.5

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of structurally related compounds. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting an antidepressant-like effect.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar piperidine derivatives demonstrated that they could protect against glutamate-induced excitotoxicity in primary neuronal cultures. The findings suggest that this compound may exert similar protective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of ester derivatives with modifications tailored for stability, bioavailability, or target specificity. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Group Modifications Primary Use/Application
Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate Deuterated phenyl, piperidinyl-butynyl linker, methyl propanoate Deuteration for metabolic stability; triple bond for rigidity Hypothesized: Metabolic tracer or agrochemical intermediate
Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Fluazifop-P butyl ester) Trifluoromethylpyridinyl, phenoxy-propanoate ester Fluorinated pyridine for enhanced herbicidal activity Selective herbicide (grass control)
Butyl 9-hydroxy-9H-fluorene-9-carboxylate (Flurecol n-butyl ester) Fluorene backbone, hydroxyl ester Bulky aromatic system for growth regulation Plant growth inhibitor

Key Findings :

Deuteration Effects: The pentadeuteriophenyl group in the target compound likely reduces oxidative metabolism compared to non-deuterated analogs, as seen in deuterated drugs like deutetrabenazine (approved for Huntington’s disease) . In contrast, fluazifop-P butyl ester employs a trifluoromethyl group for electron-withdrawing effects, enhancing binding to acetyl-CoA carboxylase in plants.

Comparatively, flurecol n-butyl ester uses a fluorene backbone for steric hindrance, disrupting cell division in plants.

Ester Group Impact :

  • Methyl esters (as in the target compound) generally exhibit faster hydrolysis than bulkier esters (e.g., butyl in fluazifop), affecting bioavailability.

Preparation Methods

Synthesis of the Pentadeuteriophenyl-Phenylmethoxy Group

The deuterated diphenylmethoxy moiety is synthesized via nucleophilic aromatic substitution (NAS) using pentadeuteriophenyl precursors. Borel and Abbott demonstrated that aniline-d₇ reacts with 2,4-dichloronitrobenzene to form N-(5-chloro-2-nitrophenyl)pentadeuteriophenylamine, a critical intermediate for deuterated benzodiazepines . For the target compound, a similar approach employs benzene-d₆ (deuterated benzene) in a Friedel-Crafts alkylation with benzyl chloride to yield diphenylmethanol-d₅. This reaction is conducted under anhydrous conditions using aluminum chloride (AlCl₃) as a catalyst at 0–5°C, achieving >95% isotopic purity .

Key Reaction Conditions:

  • Reactants: Benzene-d₆, benzyl chloride (1:1 molar ratio)

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0–5°C

  • Yield: 92–95%

  • Purity: >98% by HPLC

Deuterium retention is optimized by avoiding protic solvents and minimizing exposure to acidic/basic conditions that promote H/D exchange.

Functionalization of the Piperidine Core

The piperidine ring is functionalized at the 4-position with the deuterated diphenylmethoxy group. 4-Hydroxypiperidine is first protected as its tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions. Subsequent treatment with diphenylmethanol-d₅ under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidine .

Key Reaction Conditions:

  • Reactants: 4-TBS-piperidine, diphenylmethanol-d₅ (1:1.1 molar ratio)

  • Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF), 0°C → room temperature

  • Yield: 85–88%

  • Deprotection: TBAF (tetrabutylammonium fluoride) in THF, 90% yield

Assembly of the Phenylpropanoate Ester Moiety

The phenylpropanoate fragment is prepared via a three-step sequence:

  • Aldol Condensation: 2-Methylpropanal reacts with methyl acrylate under basic conditions (NaOMe) to form methyl 2-methyl-2-(2-formylphenyl)propanoate.

  • Wittig Reaction: The aldehyde is converted to the corresponding styrene derivative using (carbethoxymethylene)triphenylphosphorane.

  • Hydrogenation: Palladium-on-carbon (Pd/C) catalyzes hydrogenation of the styrene to yield methyl 2-methyl-2-(2-(3-butenyl)phenyl)propanoate .

Key Reaction Conditions:

  • Hydrogenation Pressure: 50 psi H₂

  • Catalyst: 10% Pd/C (5 wt%)

  • Yield: 75–78%

Final Coupling and Purification

The piperidine-but-3-ynyl intermediate is coupled to the phenylpropanoate ester via Sonogashira cross-coupling. Using Pd(PPh₃)₂Cl₂ and copper iodide (CuI) in triethylamine, the alkyne reacts with the brominated phenylpropanoate derivative to form the target compound .

Key Reaction Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF, 60°C

  • Yield: 70–73%

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1), followed by HPLC (C18 column, 85:15 MeOH/H₂O)

Analytical Characterization

The final product is characterized by:

  • ¹H-NMR: Absence of aromatic proton signals in the deuterated phenyl group .

  • Mass Spectrometry: Molecular ion peak at m/z 500.7 (M+H⁺) .

  • HPLC: Retention time of 6.17 min (compared to 6.32 min for non-deuterated analog) .

Challenges and Optimization

  • Deuterium Retention: NAS reactions require strict exclusion of moisture to prevent H/D exchange .

  • Alkyne Stability: But-3-ynyl intermediates are prone to polymerization; reactions are conducted under inert atmosphere .

  • Purification: HPLC with deuterated solvents ensures separation from non-deuterated byproducts .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of HPLC (with a sodium acetate/1-octanesulfonate buffer at pH 4.6 and methanol mobile phase) and NMR to confirm stereochemistry and detect isotopic labeling (e.g., pentadeuteriophenyl groups). Mass spectrometry (HRMS) is critical for verifying molecular weight, especially for deuterated substituents . For purity, employ TLC with UV visualization or GC-MS to detect trace solvents or byproducts .

Q. How should researchers handle safety concerns during synthesis or handling?

  • Methodological Answer : Follow Globally Harmonized System (GHS) protocols for lab chemicals. Use fume hoods for volatile intermediates, wear nitrile gloves, and maintain emergency contact protocols (e.g., Infotrac for post-exposure guidance). Document first-aid measures for inhalation or skin contact, as outlined in safety data sheets .

Q. What synthetic strategies are suitable for introducing the pentadeuteriophenyl group?

  • Methodological Answer : Deuterated aryl groups are typically incorporated via Pd-catalyzed cross-coupling reactions using deuterated precursors (e.g., pentadeuteriobenzene derivatives). Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isotopic scrambling. Verify deuteration efficiency via 2^2H NMR or isotopic ratio mass spectrometry .

Advanced Research Questions

Q. How can computational methods streamline reaction pathway design for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, particularly for the piperidinyl and but-3-ynyl moieties. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to predict optimal conditions, reducing trial-and-error experimentation. Validate predictions with experimental data to create a feedback loop .

Q. What experimental controls are critical when analyzing isotopic effects on biological activity?

  • Methodological Answer : Design parallel assays with non-deuterated analogs to isolate isotopic effects. Use kinetic isotope effect (KIE) studies to evaluate changes in metabolic stability or binding affinity. Ensure deuterated and non-deuterated batches are synthesized and purified identically to avoid confounding variables .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR peaks)?

  • Methodological Answer : Contradictions often arise from residual protons in deuterated regions or conformational isomerism. Employ variable-temperature NMR to detect dynamic equilibria. Cross-reference with 2D-COSY or NOESY to assign ambiguous peaks. If unresolved, use X-ray crystallography to confirm solid-state structure .

Q. What reactor design principles optimize scalability for multi-step syntheses involving alkynyl intermediates?

  • Methodological Answer : Use continuous-flow reactors to manage exothermic reactions (e.g., alkyne couplings) and improve heat transfer. For sensitive intermediates, employ membrane separation technologies (e.g., nanofiltration) to isolate reactive species. Reference CRDC subclass RDF2050112 for fundamentals in reactor design and process simulation .

Q. How do steric effects from the 2-methylpropanoate group influence molecular conformation?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model steric hindrance between the methyl groups and adjacent phenyl rings. Compare with X-ray crystallographic data to validate torsional angles. Experimentally, use CD spectroscopy to probe chiral environments altered by steric interactions .

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